molecular formula C14H17Cl2N3O2 B2759645 4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride CAS No. 1311313-73-1

4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride

Cat. No. B2759645
CAS RN: 1311313-73-1
M. Wt: 330.21
InChI Key: ZKKNICPAKOXQSO-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, also known as AG-490, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Chemical Synthesis and Characterization

Research into the chemical synthesis and characterization of compounds related to 4-(2H-1,3-benzodioxol-5-yl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has led to the development of various methods for creating and analyzing imidazole derivatives. For example, studies have explored the functionalization reactions of pyrazole carboxylic acids and acid chlorides, resulting in the formation of imidazo and pyridine derivatives, highlighting the versatility of these chemical frameworks for further pharmaceutical and materials science applications (İ. Yıldırım, F. Kandemirli, E. Demir, 2005). Another study synthesized novel imidazo derivatives and evaluated their antiglycation and antioxidant potential, showcasing the therapeutic potential of these compounds (M. Taha, K. Al-Kadi, N. Ismail, et al., 2015).

Pharmaceutical Research

Imidazole derivatives are being extensively studied for their pharmacological properties, including their potential as antiulcer agents and modulators of GABA_A receptors. Research has synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents, although findings have been varied in terms of their efficacy (J. Starrett, T. A. Montzka, A. Crosswell, R. L. Cavanagh, 1989). Another study highlighted the synthesis of imidazolones and pyrrolones, testing their anxiolytic properties through modulation of the GABA_A receptor, indicating potential applications in anxiety and related disorders without the typical side effects associated with benzodiazepines (C. Grunwald, C. Rundfeldt, H. Lankau, et al., 2006).

Materials Science and Chemistry

The synthesis and application of imidazole derivatives extend into materials science, with studies exploring their use in creating metal-organic frameworks (MOFs) and coordinating compounds. For instance, zinc(II) and cadmium(II) MOFs have been developed using imidazole ligands, showcasing their sorption and anion exchange properties, which are crucial for applications in gas storage, separation technologies, and catalysis (Shui-Sheng Chen, Peng Wang, S. Takamizawa, et al., 2014). Another innovative application includes the synthesis of soluble and thermally stable polyimides from diamines containing imidazole groups, demonstrating their potential in creating high-performance polymers (M. Ghaemy, R. Alizadeh, 2009).

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2.2ClH/c1-2-10(15-5-1)14-16-7-11(17-14)9-3-4-12-13(6-9)19-8-18-12;;/h3-4,6-7,10,15H,1-2,5,8H2,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKNICPAKOXQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)OCO4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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